molecular formula C19H23N5O2 B7498213 N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide

N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide

Katalognummer B7498213
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: YVAPKQXHENLFBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide, also known as JNJ-40411813, is a novel and potent inhibitor of the orexin 1 receptor. Orexin 1 receptor antagonists have been shown to have potential therapeutic value in the treatment of sleep disorders, addiction, and obesity.

Wissenschaftliche Forschungsanwendungen

N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of sleep disorders such as insomnia and narcolepsy. The compound has been shown to have a potent and selective inhibition of the orexin 1 receptor, which is involved in the regulation of wakefulness and sleep. In addition, N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of addiction and obesity.

Wirkmechanismus

The mechanism of action of N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide involves the selective inhibition of the orexin 1 receptor. The orexin system is involved in the regulation of various physiological functions including sleep, appetite, and addiction. The inhibition of the orexin 1 receptor by N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide leads to a decrease in wakefulness and an increase in sleep. In addition, the compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects
N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. The compound has a high affinity for the orexin 1 receptor, which is involved in the regulation of wakefulness and sleep. The inhibition of the orexin 1 receptor by N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide leads to a decrease in wakefulness and an increase in sleep. In addition, the compound has also been shown to reduce drug-seeking behavior in animal models of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide has several advantages for lab experiments. The compound is highly selective for the orexin 1 receptor, which allows for the specific targeting of this receptor in experiments. In addition, the compound has high affinity for the receptor, which allows for the use of lower concentrations in experiments. However, there are also limitations to the use of N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide in lab experiments. The compound has limited solubility in water, which can make it difficult to administer in experiments. In addition, the compound has a relatively short half-life, which may require frequent dosing in experiments.

Zukünftige Richtungen

There are several future directions for the study of N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide. One area of research is in the development of new orexin 1 receptor antagonists with improved pharmacokinetic properties. Another area of research is in the study of the potential therapeutic applications of N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide in the treatment of addiction and obesity. Finally, the compound may also have potential applications in the study of the orexin system and its role in regulating physiological functions such as sleep and appetite.
Conclusion
N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide is a novel and potent inhibitor of the orexin 1 receptor. The compound has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity. The compound has a high affinity for the orexin 1 receptor and has been shown to have a number of biochemical and physiological effects. While there are limitations to the use of N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide in lab experiments, there are also several future directions for the study of the compound.

Synthesemethoden

The synthesis of N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide involves the reaction of 1-(4-acetamidophenyl)-4-bromobutane with 2-pyrazinecarboxylic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Eigenschaften

IUPAC Name

N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-14(25)23-17-4-2-15(3-5-17)12-22-19(26)16-6-10-24(11-7-16)18-13-20-8-9-21-18/h2-5,8-9,13,16H,6-7,10-12H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAPKQXHENLFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.